4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid, also known by its CAS number 1353006-41-3, is a compound characterized by a benzoic acid backbone with a pyridinylmethylene side chain. Its molecular formula is C14H12N2O2, and it has a molecular weight of approximately 240.26 g/mol. This compound exhibits a complex structure that includes an amine group and a carboxylic acid functional group, making it significant in various chemical and biological contexts.
The chemical reactivity of 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
Furthermore, the compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyridine ring.
Research indicates that 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid may possess significant biological activities. It has been studied for its potential as an anticancer agent and as an inhibitor of specific kinases involved in cancer progression. The compound's mechanism of action likely involves the inhibition of molecular pathways critical for tumor growth and survival, although specific targets remain under investigation .
The synthesis of 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid typically involves several steps:
These methods may vary based on specific laboratory conditions and available reagents.
4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid finds applications in various fields:
Interaction studies have shown that 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid can interact with various biological targets, particularly enzymes involved in cancer metabolism. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. Further studies are needed to elucidate the full range of interactions and their implications for drug development.
Several compounds share structural similarities with 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid, including:
What sets 4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid apart from these similar compounds is its specific structural configuration that allows for unique interactions with biological targets, particularly in cancer treatment pathways. Its dual functionality as both an amine and carboxylic acid enhances its reactivity and potential applications in medicinal chemistry.